![molecular formula C24H16Cl2F5N3O3 B456419 5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide](/img/structure/B456419.png)
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide is a dichlorobenzene.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been studied in the context of the synthesis of various derivatives. For instance, Amir and Kumar (2005) synthesized derivatives of 3,5-dimethyl pyrazoles and 3-methyl pyrazol-5-ones, including compounds related to this specific chemical structure, and examined their anti-inflammatory and other biological activities (Amir & Kumar, 2005).
Potential Biological Activities
- Research has indicated that derivatives of this compound might have biological relevance. For instance, the study of methylglyoxal, a reactive alpha-oxoaldehyde, revealed the formation of advanced glycation end-products, which are relevant in the context of diabetes and neurodegenerative diseases. This is significant as it highlights the compound's potential role in biological processes and its potential implications in disease mechanisms (Nemet, Varga-Defterdarović, & Turk, 2006).
Molecular Interaction Studies
- Detailed studies on molecular interactions, such as those conducted by Shim et al. (2002), have explored the antagonist behavior of related compounds. These studies provide insight into how similar chemical structures interact with biological receptors, which can be critical for drug development and understanding biological mechanisms (Shim et al., 2002).
Applications in Corrosion Inhibition
- Compounds with a similar structural framework have been studied for their potential as corrosion inhibitors. Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, revealing their efficiency as corrosion inhibitors and elucidating their reactive sites. This suggests potential industrial applications for such compounds in protecting metals from corrosion (Wang et al., 2006).
Potential Anticancer Activity
- Research has also delved into the potential anticancer properties of related compounds. For example, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines, indicating the possible relevance of similar chemical structures in cancer therapy (Deady et al., 2003).
Eigenschaften
Molekularformel |
C24H16Cl2F5N3O3 |
|---|---|
Molekulargewicht |
560.3g/mol |
IUPAC-Name |
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16Cl2F5N3O3/c1-10-23(11(2)34(33-10)8-14-18(27)20(29)22(31)21(30)19(14)28)32-24(35)17-6-4-13(37-17)9-36-16-5-3-12(25)7-15(16)26/h3-7H,8-9H2,1-2H3,(H,32,35) |
InChI-Schlüssel |
HMAOBYVPCGRUKK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-tert-butyl-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456337.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B456340.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}methanone](/img/structure/B456341.png)
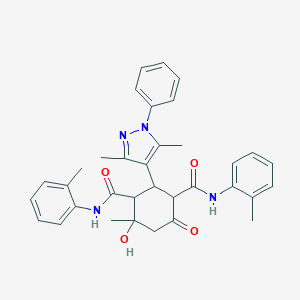
![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B456345.png)
![Methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456346.png)
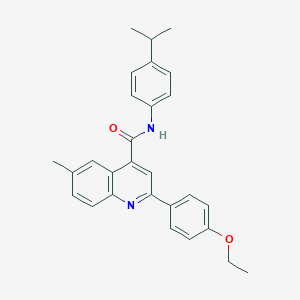
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456350.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B456351.png)
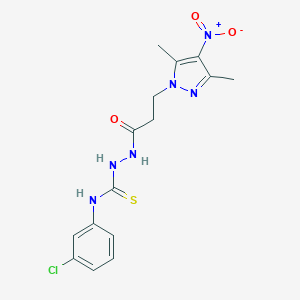
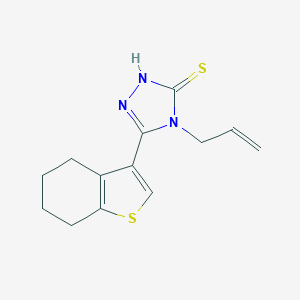
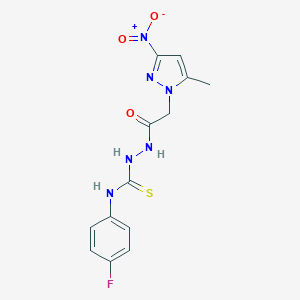
![7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B456357.png)
![7-(3-Chloro-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-7,7a-dihydropyrido[3'',2'':4',5']thieno[2',3':5,6]pyrimido[2,1-a]isoindole-6,12-dione](/img/structure/B456358.png)